(2-chloro-6-fluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2OS/c18-13-2-1-3-14(20)15(13)16(23)22-9-8-21-17(22)24-10-11-4-6-12(19)7-5-11/h1-7H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWSIIIJKOMSFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-chloro-6-fluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a member of a class of biologically active compounds that have garnered attention for their potential therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into two significant parts: the (2-chloro-6-fluorophenyl) moiety and the (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl) group. This structural combination is hypothesized to enhance biological activity through specific interactions with target proteins.
Molecular Formula: C19H18ClF2N2OS
Molecular Weight: 392.87 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Viral Replication : Studies have shown that derivatives containing similar structural motifs exhibit significant inhibitory effects against HIV-1. The presence of the 2-chloro and 6-fluoro substitutions has been linked to enhanced antiviral activity, potentially through interference with reverse transcriptase (RT) activity .
- Anticancer Properties : Compounds with similar imidazole structures have demonstrated cytotoxic effects in various cancer cell lines. The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation via modulation of signaling pathways associated with cell survival .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be exploited for therapeutic purposes in metabolic disorders or cancers .
Biological Activity Data
The following table summarizes key findings from research studies regarding the biological activity of related compounds that share structural similarities with this compound:
| Compound | Target | Activity | IC50 (μM) | Reference |
|---|---|---|---|---|
| 2-Cl-6-F-S-DABOs | HIV-1 RT | Inhibition | 0.02 - 0.50 | |
| 4-Fluorobenzyl derivatives | Cancer cells | Cytotoxicity | 5 - 15 | |
| Imidazole derivatives | Enzyme inhibition | Moderate | 10 - 30 |
Case Study 1: Antiviral Activity
A study evaluated the antiviral efficacy of several imidazole derivatives against HIV-1. Among these, compounds featuring the 2-chloro and 6-fluoro substitutions exhibited remarkable potency, with IC50 values in the low nanomolar range against both wild-type and resistant strains of HIV . The structure-activity relationship indicated that modifications at the phenyl ring significantly influenced binding affinity and inhibitory capacity.
Case Study 2: Anticancer Effects
In vitro tests on human cancer cell lines demonstrated that compounds similar to this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, suggesting potential for development as an anticancer agent .
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds with similar structures exhibit notable antitumor properties. The presence of electron-donating groups, such as methoxy or halogenated benzyl groups, enhances the cytotoxicity against cancer cell lines.
Case Study:
In a study assessing the efficacy of related compounds on HT29 (colon cancer) and Jurkat (leukemia) cell lines, derivatives showed significant growth inhibition:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HT29 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
The results suggest that the structural characteristics of these compounds contribute to their interaction with cellular targets, leading to reduced tumor growth rates.
Anticonvulsant Properties
Similar compounds have demonstrated anticonvulsant activity in preclinical studies. Modifications in the phenyl group significantly impact the anticonvulsant efficacy, indicating a structure-activity relationship (SAR) that favors specific substitutions.
Case Study:
In evaluating the anticonvulsant effects of thiazole derivatives, it was found that certain substitutions enhanced activity, supporting the notion that structural modifications can optimize therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Compound A is compared below with structurally related imidazole and triazole derivatives (Table 1).
Table 1: Structural Comparison of Compound A with Analogs
Key Observations:
Halogenation Patterns : The 2-chloro-6-fluorophenyl group in Compound A provides a balanced electron-withdrawing effect, contrasting with the stronger -CF₃ group in the trifluoromethyl analog .
Thioether vs. Sulfonyl : The thioether in Compound A is less polar than sulfonyl groups in triazole analogs (e.g., ), which may enhance membrane permeability but reduce aqueous solubility.
Research Findings and Implications
Physicochemical Properties
Potential Bioactivity
While biological data for Compound A is absent in the evidence, structural analogs suggest possible applications:
- Antimicrobial Activity: Halogenated imidazoles are known for antimicrobial properties due to membrane disruption or enzyme inhibition .
- Kinase Inhibition : The dihydroimidazole core could act as a hinge-binding motif in kinase inhibitors, similar to reported imidazole-based drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
